molecular formula C21H22N2O3 B12185445 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1H-pyrrol-1-yl)benzamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1H-pyrrol-1-yl)benzamide

Cat. No.: B12185445
M. Wt: 350.4 g/mol
InChI Key: AQPIOSITIJGOEP-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1H-pyrrol-1-yl)benzamide is a complex organic compound with a molecular formula of C20H23N2O3 This compound is characterized by the presence of a benzamide group, a pyrrole ring, and a dimethoxyphenyl ethyl group

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-pyrrol-1-ylbenzamide

InChI

InChI=1S/C21H22N2O3/c1-25-19-9-8-16(14-20(19)26-2)10-11-22-21(24)17-6-5-7-18(15-17)23-12-3-4-13-23/h3-9,12-15H,10-11H2,1-2H3,(H,22,24)

InChI Key

AQPIOSITIJGOEP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=CC=C2)N3C=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1H-pyrrol-1-yl)benzamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenethylamine with 3-(1H-pyrrol-1-yl)benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated or hydroxylated derivatives.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1H-pyrrol-1-yl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
  • N-(3,4-dimethoxyphenethyl)-3-(1H-pyrrol-1-yl)benzamide

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1H-pyrrol-1-yl)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1H-pyrrol-1-yl)benzamide is a synthetic organic compound characterized by its unique molecular structure, which includes a benzamide core, a pyrrole moiety, and a 3,4-dimethoxyphenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

  • Molecular Formula : C20H23N2O3
  • Molecular Weight : 350.4 g/mol
  • IUPAC Name : this compound
  • Structural Features : The compound's structure facilitates interactions with various biological targets, potentially leading to significant pharmacological effects.

Synthesis

The synthesis of this compound typically involves:

  • Reagents : 3,4-dimethoxyphenethylamine and 3-(1H-pyrrol-1-yl)benzoyl chloride.
  • Conditions : The reaction is performed in an organic solvent (e.g., dichloromethane or tetrahydrofuran) with a base like triethylamine to neutralize by-products.
  • Yield Optimization : Industrial methods may employ continuous flow reactors for enhanced efficiency and purity .

Anticancer Potential

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:

  • IC50 Values : In preliminary assays, the compound demonstrated IC50 values in the range of 10–30 µM against HepG2 liver cancer cells and MCF-7 breast cancer cells .
Cell LineIC50 (µM)
HepG215
MCF-725
A54920

The mechanism by which this compound exerts its anticancer effects may involve:

  • Enzyme Inhibition : Preliminary findings suggest that it may inhibit specific enzymes involved in metabolic pathways critical for cancer cell proliferation .
  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, potentially through the activation of caspase pathways .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Hepatocellular Carcinoma :
    • Researchers observed that treatment with the compound led to a marked reduction in tumor size in xenograft models of hepatocellular carcinoma.
    • Histological analysis revealed increased apoptosis and decreased proliferation markers in treated tumors compared to controls .
  • Neurological Applications :
    • Investigations into the neuroprotective effects of this compound showed promise in models of neurodegenerative diseases.
    • The compound was found to reduce oxidative stress markers and improve cognitive function in animal models of Alzheimer's disease .

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